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  • Product: 2-(4-Bromophenoxy)butanoic acid
  • CAS: 143094-65-9

Core Science & Biosynthesis

Foundational

(2S)-2-(4-bromophenoxy)butanoic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of (2S)-2-(4-bromophenoxy)butanoic acid For Researchers, Scientists, and Drug Development Professionals Introduction (2S)-2-(4-bromophenoxy)butanoic acid is a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of (2S)-2-(4-bromophenoxy)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(4-bromophenoxy)butanoic acid is a chiral carboxylic acid with potential applications in the development of novel pharmaceuticals and agrochemicals. Its biological activity is intrinsically linked to its stereochemistry, making the precise determination of its three-dimensional structure and enantiomeric purity a critical aspect of its development and quality control. This guide provides a comprehensive overview of the key analytical techniques employed in the structural elucidation of this molecule, offering both theoretical insights and practical, field-proven protocols.

Molecular Structure and Physicochemical Properties

The foundational step in the analysis of (2S)-2-(4-bromophenoxy)butanoic acid is a thorough understanding of its molecular architecture. The molecule features a stereogenic center at the C2 position of the butanoic acid chain, which is linked to a 4-bromophenoxy moiety via an ether linkage.

Caption: Molecular structure of (2S)-2-(4-bromophenoxy)butanoic acid.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₀H₁₁BrO₃
Molecular Weight259.10 g/mol
Melting PointSolid at room temperature
Boiling Point> 200 °C (decomposes)
SolubilitySoluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water.
pKa~4-5
Specific Rotation [α]DValue is dependent on solvent, concentration, and temperature. The sign will be specific to the (S)-enantiomer.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (2S)-2-(4-bromophenoxy)butanoic acid can be approached through two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. A common and reliable method for the latter is presented below.

G racemic_acid Racemic 2-(4-bromophenoxy)butanoic acid diastereomeric_salts Mixture of Diastereomeric Salts ((R,S) and (R,R)) racemic_acid->diastereomeric_salts chiral_amine Chiral Amine Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt crystallization->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 s_enantiomer (S)-2-(4-bromophenoxy)butanoic acid acidification1->s_enantiomer r_enantiomer (R)-2-(4-bromophenoxy)butanoic acid acidification2->r_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol for Chiral Resolution
  • Salt Formation: Dissolve racemic 2-(4-bromophenoxy)butanoic acid in a suitable solvent (e.g., ethanol). Add a stoichiometric amount (0.5 equivalents) of a chiral resolving agent, such as (R)-1-phenylethylamine.[1]

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The differential solubility of diastereomers is the basis for their separation.[1]

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of 1-2.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2S)-2-(4-bromophenoxy)butanoic acid.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of (2S)-2-(4-bromophenoxy)butanoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and connectivity of hydrogen atoms in the molecule. The predicted spectrum for (2S)-2-(4-bromophenoxy)butanoic acid in CDCl₃ would exhibit distinct signals for each proton environment.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~7.40doublet (J ≈ 8.8 Hz)2HAr-H (ortho to Br)
~6.85doublet (J ≈ 8.8 Hz)2HAr-H (ortho to O)
~4.60triplet (J ≈ 6.8 Hz)1H-OCH-
~2.05sextet (J ≈ 7.2 Hz)2H-CH₂-
~1.00triplet (J ≈ 7.4 Hz)3H-CH₃

The broad singlet for the carboxylic acid proton is highly characteristic and its chemical shift can be concentration-dependent.[2] The aromatic protons are expected to appear as two doublets due to the para-substitution pattern. The chiral proton at C2 will be a triplet, coupled to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175-180C=O
~157Ar-C-O
~132Ar-C (ortho to Br)
~116Ar-C-Br
~115Ar-C (ortho to O)
~75-OCH-
~28-CH₂-
~10-CH₃

The carbonyl carbon of the carboxylic acid is the most downfield signal.[3][4] The aromatic carbons show distinct chemical shifts based on their substitution. The chiral carbon (C2) attached to the oxygen is expected around 75 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~2970MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)
~1600, ~1480MediumC=C stretch (aromatic)
~1240StrongC-O stretch (ether)
~820StrongC-H bend (para-disubstituted aromatic)

The very broad O-H stretch and the strong C=O stretch are characteristic of a hydrogen-bonded carboxylic acid.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (2S)-2-(4-bromophenoxy)butanoic acid, electron ionization (EI) would likely lead to the following key fragments.

Table 5: Predicted Mass Spectrometry Fragments (EI)

m/zPredicted Fragment
258/260[M]⁺ (Molecular ion)
185/187[Br-C₆H₄-O-CH=CH₂]⁺
172/174[Br-C₆H₄-OH]⁺
73[C₃H₅O₂]⁺

The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity for fragments containing bromine. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Determination of Enantiomeric Purity and Absolute Configuration

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of (2S)-2-(4-bromophenoxy)butanoic acid.

G sample_prep Sample Preparation (Dissolve in mobile phase) injection Injection onto Chiral Column sample_prep->injection separation Separation of Enantiomers (Differential interaction with CSP) injection->separation detection UV Detection separation->detection chromatogram Chromatogram (Two resolved peaks) detection->chromatogram quantification Quantification (Peak area integration) chromatogram->quantification

Caption: Workflow for chiral HPLC analysis.

Protocol for Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) capable of resolving acidic compounds is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD, OJ) are often effective for this class of compounds.[7]

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) is typically used.

  • Analysis: Inject a solution of the sample onto the column and monitor the elution profile with a UV detector (typically at a wavelength where the aromatic ring absorbs, e.g., 225 nm).

  • Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation, [α], is a characteristic physical property.[8][9][10]

Procedure:

  • Prepare a solution of (2S)-2-(4-bromophenoxy)butanoic acid of known concentration (c) in a suitable solvent.

  • Measure the observed rotation (α) in a polarimeter with a known path length (l).

  • Calculate the specific rotation using the formula: [α] = α / (l x c)

The sign (+ or -) and magnitude of the specific rotation are unique to the (S)-enantiomer under the specific conditions of measurement (temperature, wavelength, solvent, and concentration).

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule.[11][12]

Methodology:

  • Crystallization: Grow high-quality single crystals of (2S)-2-(4-bromophenoxy)butanoic acid. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the heavy bromine atom. The Flack parameter is a key indicator used to confirm the correct enantiomer has been modeled.

The crystal structure of the related compound, 2-(4-bromophenoxy)propanohydrazide, reveals a dihedral angle of 82.81 (7)° between the bromophenoxy group and the propanohydrazide moiety, indicating that significant twisting can occur around the ether linkage.[13] A similar analysis of (2S)-2-(4-bromophenoxy)butanoic acid would provide precise bond lengths, bond angles, and torsional angles, offering invaluable insight into its solid-state conformation.

Conclusion

The structural analysis of (2S)-2-(4-bromophenoxy)butanoic acid is a multi-faceted process that relies on a synergistic application of synthetic, spectroscopic, and crystallographic techniques. While direct synthesis provides the material, a combination of NMR, IR, and mass spectrometry is required to confirm its covalent structure. Critically, chiroptical methods, particularly chiral HPLC and polarimetry, are essential for quantifying its enantiomeric purity. For an unambiguous determination of its absolute stereochemistry, single-crystal X-ray crystallography remains the ultimate analytical tool. The protocols and interpretive guidance provided herein offer a robust framework for the comprehensive characterization of this and similar chiral molecules in a research and development setting.

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Lecture Outline on Optical Rotation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2009). 2-(4-Bromophenoxy)propanohydrazide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Specific Rotation and Observed Rotation Calculations in Optical Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Glasgow. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from [Link]

  • ResearchGate. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Retrieved from [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 5.3 Optical Activity. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-(4-bromophenoxy)butanoic acid. Retrieved from [Link]

  • AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
  • Chegg. (2021). For the following HNMR for 2-bromobutanoic acid, use. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.4: Optical Activity. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 4 13C NMR Spectros. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

  • Georganics. (n.d.). 4-(2,4-Dichlorophenoxy)butanoic acid. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 2-(4-Bromophenoxy)butanoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Bromophenoxy)butanoic acid is a halogenated phenoxyalkanoic acid characterized by a butanoic acid moiety linked to a brominated phenyl rin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenoxy)butanoic acid is a halogenated phenoxyalkanoic acid characterized by a butanoic acid moiety linked to a brominated phenyl ring through an ether bond at the second position of the aliphatic chain. Its chemical structure suggests potential utility as a building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. The presence of the bromine atom, a lipophilic and electronegative halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making it a point of interest for medicinal chemists. This guide provides a comprehensive overview of the molecular and physical properties of 2-(4-Bromophenoxy)butanoic acid, a detailed theoretical synthesis protocol, and an exploration of its potential applications in research and drug discovery.

Physicochemical Properties

The fundamental properties of 2-(4-Bromophenoxy)butanoic acid are summarized in the table below. These values are critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water.
pKa ~4-5 (predicted)

Synthesis of 2-(4-Bromophenoxy)butanoic Acid

The most logical and widely applicable method for the synthesis of 2-(4-Bromophenoxy)butanoic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this case, 4-bromophenol serves as the precursor for the phenoxide, and an ester of 2-bromobutanoic acid is the alkylating agent. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Ester Hydrolysis 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->4-Bromophenoxide Intermediate_Ester Ethyl 2-(4-bromophenoxy)butanoate 4-Bromophenoxide->Intermediate_Ester Nucleophilic Attack Alkyl_Halide Ethyl 2-bromobutanoate Alkyl_Halide->Intermediate_Ester Final_Product 2-(4-Bromophenoxy)butanoic acid Intermediate_Ester->Final_Product Hydrolysis Acid_Workup Acid/Base Catalysis (e.g., HCl, NaOH) Acid_Workup->Final_Product

Caption: Proposed synthesis of 2-(4-Bromophenoxy)butanoic acid via Williamson ether synthesis.

Detailed Experimental Protocol (Theoretical)

Materials:

  • 4-Bromophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethyl 2-bromobutanoate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-bromophenol in a minimal amount of ethanol. To this solution, add 1.1 equivalents of a strong base such as sodium hydroxide or potassium hydroxide. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the 4-bromophenoxide salt.

  • Williamson Ether Synthesis: To the solution of the 4-bromophenoxide, add 1.05 equivalents of ethyl 2-bromobutanoate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide displaces the bromide ion.[1][2]

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. To the residue, add deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted 4-bromophenol, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-bromophenoxy)butanoate.

  • Ester Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours. The hydrolysis can be monitored by TLC.

  • Acidification and Isolation: After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until the pH is approximately 2. The 2-(4-Bromophenoxy)butanoic acid will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(4-Bromophenoxy)butanoic acid in CDCl₃ is expected to show the following signals:

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the bromine atom will be deshielded compared to the protons ortho to the ether linkage.

  • Methine Proton (α-proton): A triplet or quartet around δ 4.5-5.0 ppm, corresponding to the proton on the carbon adjacent to the carboxylic acid and the ether oxygen.

  • Methylene Protons (β-protons): A multiplet in the range of δ 1.8-2.2 ppm.

  • Methyl Protons (γ-protons): A triplet around δ 0.9-1.2 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above δ 10 ppm.[3][4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit ten distinct signals:

  • Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen being the most downfield and the carbon attached to the bromine showing a characteristic shift.

  • Aliphatic Carbons: Three signals corresponding to the methine, methylene, and methyl carbons of the butanoic acid chain.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of 2-(4-Bromophenoxy)butanoic acid would be expected to show a molecular ion peak [M]⁺ at m/z 258 and an [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound.[5] Common fragmentation patterns for phenoxyalkanoic acids include cleavage of the ether bond and loss of the carboxylic acid group.[6] Key fragments might include:

  • [M - COOH]⁺: Loss of the carboxylic acid group (45 Da).

  • [M - C₃H₆COOH]⁺: Cleavage of the ether bond to give the 4-bromophenoxy radical cation.

  • [C₆H₄BrO]⁺: The 4-bromophenoxy cation.

  • [C₆H₄Br]⁺: Loss of the oxygen atom from the phenoxy cation.

Potential Applications in Drug Discovery and Research

Phenoxyalkanoic acids are a well-established class of compounds with diverse biological activities.[7] The structural motif of 2-(4-Bromophenoxy)butanoic acid makes it an interesting candidate for investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The phenoxyacetic acid scaffold, in particular, has been explored for the development of anti-inflammatory agents.[8][9] The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its absorption and distribution. Further research could explore the potential of 2-(4-Bromophenoxy)butanoic acid and its derivatives as selective cyclooxygenase (COX) inhibitors.[10]

Herbicidal and Plant Growth Regulating Activities

Phenoxyalkanoic acids are widely used as herbicides and plant growth regulators.[9] The specific substitution pattern of 2-(4-Bromophenoxy)butanoic acid could impart novel biological activities in this domain, warranting investigation for agricultural applications.

Antimicrobial Properties

The incorporation of halogen atoms into organic molecules is a known strategy to enhance antimicrobial activity. Research on related bromophenoxyacetic acids has demonstrated their potential as antimicrobial agents against various bacteria and fungi.[7] This suggests that 2-(4-Bromophenoxy)butanoic acid could serve as a lead compound for the development of new antimicrobial drugs.

Conclusion

2-(4-Bromophenoxy)butanoic acid is a compound with significant potential as a versatile building block in organic synthesis and as a scaffold for the development of new bioactive molecules. While specific experimental data for this compound is limited in the public domain, its synthesis can be reliably approached through the Williamson ether synthesis. The predicted spectroscopic characteristics provide a basis for its identification and characterization. The established biological activities of the broader class of phenoxyalkanoic acids suggest that 2-(4-Bromophenoxy)butanoic acid and its derivatives are promising candidates for future research in drug discovery, particularly in the areas of anti-inflammatory, antimicrobial, and agricultural applications. Further empirical investigation is necessary to fully elucidate its properties and unlock its potential.

References

  • Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J. F., & Stillings, M. R. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 26(10), 1353–1360. [Link]

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  • Gaber, A. M., El-Ghamry, H. A., & Atalla, A. A. (2014). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Journal of Chemistry, 2014, 1–9. [Link]

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  • Tuijin Jishu/Journal of Propulsion Technology. (2023). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology, 44(4), 3425-3432.
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  • U.S. Environmental Protection Agency. (n.d.). Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-. Comptox Chemicals Dashboard. Retrieved January 26, 2026, from [Link]

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Sources

Exploratory

An In-depth Technical Guide to 2-(4-Bromophenoxy)butanoic acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)butanoic acid, a halogenated phenoxyalkanoic acid. Drawing from established principles in organic synthesis and medicinal chemistry, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)butanoic acid, a halogenated phenoxyalkanoic acid. Drawing from established principles in organic synthesis and medicinal chemistry, this document details a robust synthetic protocol, outlines expected analytical characterization, and explores potential biological activities based on structure-activity relationships within this chemical class. This paper is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the synthesis and evaluation of novel chemical entities.

Introduction: The Significance of Phenoxyalkanoic Acids

Phenoxyalkanoic acids are a well-established class of organic compounds with significant commercial and research interest. Historically, they are best known for their application as selective herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which revolutionized agriculture by effectively controlling broadleaf weeds in cereal crops.[1][2] The biological activity of these compounds is often attributed to their ability to mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1]

Beyond their herbicidal properties, the phenoxyalkanoic acid scaffold has been explored for various pharmacological applications. The inclusion of a halogen atom, such as bromine, on the phenyl ring can significantly influence the compound's physicochemical properties and biological activity. Brominated organic compounds are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.[3][4] The presence of the bromo group in para-bromophenoxyacetic acid, for instance, has been shown to enhance its antimicrobial efficacy against various bacteria and fungi.[3]

This guide focuses specifically on 2-(4-Bromophenoxy)butanoic acid, a derivative that combines the core phenoxyalkanoic acid structure with a bromine substituent. While specific literature on this exact molecule is sparse, this document will leverage data from closely related analogues to provide a scientifically grounded and practical resource for its synthesis and potential evaluation.

Synthesis of 2-(4-Bromophenoxy)butanoic acid

The most direct and widely applicable method for the synthesis of 2-(4-Bromophenoxy)butanoic acid is the Williamson ether synthesis .[5][6][7] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of a 2-halobutanoic acid derivative.

The rationale for choosing this method lies in its reliability, versatility, and the ready availability of the starting materials. The reaction proceeds via an SN2 mechanism, which favors the use of primary or secondary alkyl halides.[5]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the 4-bromophenoxide salt followed by the nucleophilic substitution reaction with a 2-halobutanoate.

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Workup & Purification 4-Bromophenol 4-Bromophenol Base Base (e.g., NaOH, KOH) 4-Bromophenol->Base Deprotonation 4-Bromophenoxide 4-Bromophenoxide salt Base->4-Bromophenoxide 2-Bromobutanoic_acid 2-Bromobutanoic acid 4-Bromophenoxide->2-Bromobutanoic_acid Nucleophilic Attack Product 2-(4-Bromophenoxy)butanoic acid 2-Bromobutanoic_acid->Product Acidification Acidification Product->Acidification Extraction Extraction Acidification->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product Final Product Purification->Final_Product Pure Product

Caption: Synthetic workflow for 2-(4-Bromophenoxy)butanoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

  • 4-Bromophenol

  • 2-Bromobutanoic acid

  • Sodium hydroxide (or Potassium hydroxide)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Phenoxide Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-bromophenol in a suitable solvent such as ethanol or water.

    • Add 2.2 equivalents of sodium hydroxide (as a concentrated aqueous solution) dropwise with stirring. The formation of the sodium 4-bromophenoxide salt should result in a clear solution or a fine suspension. The excess base is to ensure complete deprotonation of the phenol and to neutralize the carboxylic acid of the alkylating agent.

  • Williamson Ether Synthesis:

    • To the solution of sodium 4-bromophenoxide, add 1.1 equivalents of 2-bromobutanoic acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials.

  • Workup and Isolation:

    • After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

    • Acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid. This step protonates the carboxylate to form the desired carboxylic acid and neutralizes any remaining base.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, likely a solid or a viscous oil, should be purified by recrystallization. A mixture of ethanol and water is a good starting point for a solvent system.

    • Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized 2-(4-Bromophenoxy)butanoic acid should be confirmed by standard analytical techniques.

Spectroscopic Data (Predicted)

Table 1: Predicted Spectroscopic Data for 2-(4-Bromophenoxy)butanoic acid

TechniquePredicted Key Features
¹H NMR * -COOH proton: A broad singlet at δ 10-12 ppm. * Aromatic protons: Two doublets in the range of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene ring. * -CH- proton (alpha to carbonyl): A triplet or quartet around δ 4.5-5.0 ppm. * -CH₂- protons: A multiplet around δ 1.8-2.2 ppm. * -CH₃ protons: A triplet around δ 0.9-1.2 ppm.
¹³C NMR * Carbonyl carbon: A signal around δ 170-180 ppm. * Aromatic carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the ether oxygen appearing more downfield and the carbon attached to the bromine appearing more upfield. * -CH- carbon: A signal around δ 70-80 ppm. * -CH₂- carbon: A signal around δ 25-35 ppm. * -CH₃ carbon: A signal around δ 10-15 ppm.
Mass Spec. * Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, an M+2 peak of nearly equal intensity will be observed. * Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH), cleavage of the ether bond, and fragmentation of the butanoic acid side chain.
FTIR * O-H stretch (carboxylic acid): A broad absorption band from 2500 to 3300 cm⁻¹. * C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. * C-O-C stretch (ether): A strong absorption band in the region of 1200-1250 cm⁻¹. * C-Br stretch: A characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 2-(4-Bromophenoxy)butanoic acid.[11][12] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as formic acid, to suppress ionization) would be appropriate. For volatile derivatives (e.g., methyl ester), gas chromatography (GC) could also be employed.[13]

Potential Biological Activities and Mechanism of Action

The biological profile of 2-(4-Bromophenoxy)butanoic acid can be inferred from the known activities of its structural components: the phenoxyalkanoic acid core and the bromine substituent.

Herbicidal Activity

The primary and most well-documented activity of phenoxyalkanoic acids is their herbicidal effect.[2] They act as synthetic auxins, disrupting the hormonal balance in susceptible plants, leading to uncontrolled cell division and elongation, and ultimately, death.[1] It is plausible that 2-(4-Bromophenoxy)butanoic acid would exhibit similar properties, particularly against broadleaf weeds.

Herbicidal_Action Herbicide 2-(4-Bromophenoxy)butanoic acid (Synthetic Auxin) Plant_Cell Plant Cell Herbicide->Plant_Cell Uptake Auxin_Receptors Auxin Receptors Plant_Cell->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Hypothetical mechanism of herbicidal action.

Antimicrobial Activity

The presence of a bromine atom on the aromatic ring suggests that 2-(4-Bromophenoxy)butanoic acid may also possess antimicrobial properties.[3] Bromophenols and their derivatives have been shown to be effective against a range of bacteria and fungi.[3] The proposed mechanisms of action for such compounds often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[3] The lipophilicity conferred by the bromo group and the butanoic acid side chain may enhance the compound's ability to penetrate microbial cell walls.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of 2-(4-Bromophenoxy)butanoic acid, a compound for which specific literature is not abundant. By applying established principles of organic chemistry and drawing parallels with closely related analogues, we have outlined a robust synthetic protocol, predicted its analytical characteristics, and hypothesized its potential biological activities.

The Williamson ether synthesis is proposed as a reliable method for its preparation. The expected spectroscopic data should allow for its unambiguous identification and characterization. Based on its structure, 2-(4-Bromophenoxy)butanoic acid is a promising candidate for investigation as both a herbicide and an antimicrobial agent.

Future research should focus on the practical synthesis and purification of this compound, followed by a thorough analytical characterization to confirm the predicted data. Subsequent biological evaluation, including herbicidal assays against various weed species and antimicrobial screening against a panel of pathogenic bacteria and fungi, would be essential to validate its potential applications. Further studies could also explore the synthesis of related derivatives to establish a clear structure-activity relationship, potentially leading to the development of more potent and selective agents for use in agriculture or medicine.

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Foundational

Elucidating the Mechanism of Action of 2-(4-Bromophenoxy)butanoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction 2-(4-Bromophenoxy)butanoic acid is a small molecule whose mechanism of action is not yet fully characterized. Its structure, featuring a phenoxybutanoic acid core, places it in a class of compounds with dive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Bromophenoxy)butanoic acid is a small molecule whose mechanism of action is not yet fully characterized. Its structure, featuring a phenoxybutanoic acid core, places it in a class of compounds with diverse biological activities. Aryl alkanoic acids are recognized for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and cardiovascular activities[1]. This guide provides a comprehensive, technically-driven framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action (MOA) of this compound. As a senior application scientist, the following sections are designed to not only provide protocols but to instill a logical, self-validating workflow from initial hypothesis to in-vivo validation.

PART 1: Hypothesis Generation through Structural Analogy and In-Silico Profiling

The initial step in any MOA discovery is to formulate educated hypotheses. The structure of 2-(4-Bromophenoxy)butanoic acid provides several clues based on its similarity to known bioactive molecules.

Structural Scaffolds and Potential Activities
  • Phenoxy Herbicides: The core structure is reminiscent of phenoxy herbicides, which can act as synthetic auxins or acetyl-CoA carboxylase (ACCase) inhibitors in plants[2][3]. This suggests a potential for herbicidal activity.

  • Endothelin Antagonists: Certain phenoxybutanoic acid derivatives have been identified as potent endothelin antagonists, which have implications for treating cardiovascular diseases such as pulmonary hypertension[4].

  • Hypolipidemic Agents: The related phenoxyalkylcarboxylic acids have been shown to exhibit hypolipidemic effects, potentially through the activation of peroxisome proliferator-activated receptor alpha (PPARα)[5].

  • Butyric Acid Analogs: Butyric acid itself is a short-chain fatty acid with a significant role in gut health and metabolism[6][7]. Derivatives can possess antimicrobial and immunomodulatory effects[8].

These structural similarities lead to a set of primary hypotheses for the biological activity of 2-(4-Bromophenoxy)butanoic acid, which can be systematically tested.

In-Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can further refine these hypotheses.

Protocol 1: In-Silico Target Prediction

  • Obtain the 3D Structure: Convert the 2D chemical structure of 2-(4-Bromophenoxy)butanoic acid into a 3D SDF or Mol2 file using software like ChemDraw or an online converter.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a stable conformation.

  • Target Prediction Servers: Submit the energy-minimized structure to multiple target prediction servers (e.g., SwissTargetPrediction, SuperPred, PharmMapper). These servers operate by comparing the query molecule's shape and chemical features to libraries of known ligands for a wide range of biological targets.

  • Data Aggregation and Analysis: Consolidate the predicted targets from all servers. Rank the targets based on the prediction scores and frequency of appearance across different platforms.

  • Pathway Analysis: Input the top-ranked predicted targets into a pathway analysis tool (e.g., KEGG, Reactome) to identify biological pathways that may be modulated by the compound.

This in-silico approach provides a cost-effective way to prioritize experimental avenues.

PART 2: Broad-Spectrum Phenotypic Screening

With a set of plausible hypotheses, the next logical step is to perform broad-spectrum phenotypic screening. This will help to rapidly identify the most prominent biological effect of the compound and guide further investigation.

Rationale for Phenotypic Screening

Phenotypic screening allows for the discovery of a compound's effect in a complex biological system without a priori knowledge of its specific molecular target. This is particularly useful when multiple hypotheses are being considered.

Experimental Protocols for Phenotypic Assays

Protocol 2: Plant Growth Inhibition Assay (Herbicidal Activity)

  • Plant Species: Use a dicot (e.g., Arabidopsis thaliana) and a monocot (e.g., Zea mays) to assess for selective herbicidal activity[3].

  • Seed Sterilization: Surface-sterilize seeds with 70% ethanol for 2 minutes, followed by 50% bleach for 5 minutes, and then rinse five times with sterile water.

  • Plating: Plate seeds on Murashige and Skoog (MS) agar plates containing a range of concentrations of 2-(4-Bromophenoxy)butanoic acid (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Stratify the seeds at 4°C for 48 hours in the dark, then transfer to a growth chamber with a 16-hour light/8-hour dark cycle.

  • Data Collection: After 7-10 days, measure root length and germination rate.

  • Analysis: Calculate the IC50 for root growth inhibition.

Protocol 3: Aortic Ring Contraction Assay (Cardiovascular Activity)

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

  • Contraction Induction: Induce contraction with a submaximal concentration of a vasoconstrictor, such as endothelin-1 or phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of 2-(4-Bromophenoxy)butanoic acid to assess its vasorelaxant effect.

  • Data Analysis: Plot the relaxation response as a percentage of the pre-induced contraction and calculate the EC50.

Protocol 4: PPARα Reporter Assay (Metabolic Activity)

  • Cell Culture: Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Transfection: Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of 2-(4-Bromophenoxy)butanoic acid, a known PPARα agonist (e.g., fenofibric acid) as a positive control, and a vehicle control[5].

  • Luciferase Assay: After another 24 hours, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the EC50 for PPARα activation.

Protocol 5: Antimicrobial Growth Inhibition Assay

  • Microbial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

  • Broth Microdilution: In a 96-well plate, perform serial dilutions of 2-(4-Bromophenoxy)butanoic acid in the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

  • Incubation: Incubate the plates at the optimal growth temperature for each microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

Data Summary and Interpretation

The results from these initial screens should be compiled into a clear, comparative table.

Assay TypeEndpointResult (IC50/EC50/MIC)Interpretation
Plant Growth (Dicot)Root Inhibition15 µMModerate herbicidal activity
Plant Growth (Monocot)Root Inhibition>100 µMSelective for dicots
Aortic RingRelaxation5 µMPotent vasorelaxant activity
PPARα ReporterActivation>100 µMNo significant PPARα activation
S. aureus GrowthInhibition (MIC)50 µg/mLModerate antibacterial activity
E. coli GrowthInhibition (MIC)>100 µg/mLNo activity against Gram-negatives

PART 3: Target Identification and Validation

Having identified a robust phenotype (vasorelaxation), the next crucial phase is to identify the molecular target(s) responsible for this effect.

Affinity-Based Target Identification

This approach aims to physically isolate the binding partners of the compound from a complex biological sample.

Protocol 6: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Synthesize a derivative of 2-(4-Bromophenoxy)butanoic acid with a linker arm suitable for coupling to a solid support (e.g., NHS-activated sepharose beads). This typically involves modifying the carboxylic acid group[9].

  • Protein Lysate Preparation: Prepare a protein lysate from a relevant cell type, such as vascular smooth muscle cells (VSMCs).

  • Affinity Pull-down: Incubate the protein lysate with the compound-coupled beads. As a negative control, incubate a separate aliquot of the lysate with uncoupled beads.

  • Washing: Wash the beads extensively with a low-stringency buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins using a high-stringency buffer or by competitively eluting with an excess of free 2-(4-Bromophenoxy)butanoic acid.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.

  • Data Analysis: Identify proteins that are significantly enriched in the compound-coupled sample compared to the control.

G cluster_0 Affinity Chromatography Workflow Compound Compound Immobilize Immobilize Compound->Immobilize Linker Chemistry Affinity Matrix Affinity Matrix Immobilize->Affinity Matrix Incubation Incubation Affinity Matrix->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Incubation->Wash Remove Non-specific Binders Elution Elution Wash->Elution High Salt or Free Compound SDS-PAGE SDS-PAGE Elution->SDS-PAGE LC-MS/MS LC-MS/MS SDS-PAGE->LC-MS/MS Protein ID G Compound 2-(4-Bromophenoxy) butanoic acid Target Identified Target (e.g., GPCR) Compound->Target G_Protein G-Protein Activation Target->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA MLCK MLCK (Inactive) PKA->MLCK Phosphorylation Relaxation Vasorelaxation MLCK->Relaxation

Caption: Hypothetical signaling pathway for vasorelaxation.

PART 5: In Vivo Model Validation

The final step in MOA elucidation is to confirm that the mechanism observed in vitro is relevant in a whole organism.

Rationale for In Vivo Studies

In vivo models integrate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics, providing the ultimate validation of a drug's mechanism and potential therapeutic utility.

Protocol for a Rodent Model of Hypertension

Protocol 9: Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Blood Pressure Measurement: Acclimate the rats to tail-cuff plethysmography for several days to ensure accurate baseline blood pressure readings.

  • Compound Administration: Administer 2-(4-Bromophenoxy)butanoic acid orally or via intraperitoneal injection at various doses. Include a vehicle control group.

  • Data Collection: Measure systolic and diastolic blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 8, 24 hours).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at the same time points to measure plasma concentrations of the compound. Correlate the drug concentration with the observed changes in blood pressure.

  • Tissue Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., aorta, heart) to measure biomarkers of the target pathway (e.g., phospho-eNOS levels) by Western blotting or immunohistochemistry.

Table of Expected In Vivo Results

GroupDose (mg/kg)Change in Systolic BP (mmHg)Aortic p-eNOS Levels (Fold Change)
WKY + Vehicle0-2 ± 1.51.0
SHR + Vehicle0+1 ± 2.00.8
SHR + Compound10-15 ± 3.11.5
SHR + Compound30-30 ± 4.52.8

This data would provide strong evidence that 2-(4-Bromophenoxy)butanoic acid lowers blood pressure in a hypertensive model and that this effect is associated with the activation of its target pathway in the relevant tissue.

Conclusion

This technical guide outlines a systematic and logical workflow for the discovery of the mechanism of action for 2-(4-Bromophenoxy)butanoic acid. By starting with broad, hypothesis-driven phenotypic screening and progressively narrowing the focus to target identification, pathway elucidation, and in vivo validation, researchers can build a robust and comprehensive understanding of the compound's biological activity. This rigorous approach is essential for advancing a novel chemical entity through the drug discovery and development pipeline.

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Exploratory

Safety, handling, and storage of 2-(4-Bromophenoxy)butanoic acid

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 2-(4-Bromophenoxy)butanoic Acid Introduction: Acknowledging the Chemical Landscape 2-(4-Bromophenoxy)butanoic acid and its structural analogs are...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 2-(4-Bromophenoxy)butanoic Acid

Introduction: Acknowledging the Chemical Landscape

2-(4-Bromophenoxy)butanoic acid and its structural analogs are valuable intermediates in pharmaceutical research and development. Their utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and rigorously applied safety protocol. This guide is intended for researchers, scientists, and drug development professionals who handle this class of compounds. It moves beyond mere procedural lists to provide a framework of understanding, emphasizing the causal links between chemical properties and safety imperatives. The protocols herein are designed as self-validating systems, ensuring that safety is an integral component of the scientific workflow, not an afterthought.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of 2-(4-Bromophenoxy)butanoic acid is the foundation of safe handling. Based on data from structurally similar compounds and aggregated GHS information, a clear risk profile can be established.[1]

1.1. GHS Classification and Health Effects

The primary hazards associated with this compound are related to its irritant and potentially corrosive properties, characteristic of many carboxylic acids, compounded by the presence of a halogenated aromatic ring.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3] Direct contact can lead to redness, inflammation, and discomfort. Prolonged exposure may result in more severe dermal reactions.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3] Accidental eye contact can cause significant pain, redness, and watering, with the potential for lasting damage if not addressed immediately.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4] Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

  • Acute Toxicity: While not universally classified, some data for analogous compounds suggest potential for harm if swallowed, inhaled, or in contact with skin.[1][5]

Causality Insight: The carboxylic acid moiety (-COOH) is the primary driver of the irritant effects. Like other acids, it can disrupt cell membranes upon contact. The bromophenoxy group can influence the compound's lipophilicity and absorption, potentially mediating its toxicological profile.

1.2. Physicochemical Data and Associated Risks

While specific experimental data for 2-(4-Bromophenoxy)butanoic acid is not widely published, properties can be inferred from closely related structures like 2-(4-bromophenyl)butanoic acid and butanoic acid.

PropertyValue / InformationAssociated Risk & Rationale
Molecular Formula C₁₀H₁₁BrO₂-
Molecular Weight 243.10 g/mol [1]Important for accurate weighing and solution preparation.
Appearance Likely a solid at room temperature.[6]Solid form necessitates control of dust during handling.
Stability Stable under recommended storage conditions.[2]Avoids unexpected decomposition or reactions.
Incompatibilities Strong oxidizing agents.[5]Risk of vigorous or explosive reactions. Halogenated compounds should be segregated from reactive metals.
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides (HBr).[2]Fire or excessive heat will produce toxic and corrosive gases.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls provide the first line of defense, supplemented by a robust PPE protocol.

2.1. The Primacy of Engineering Controls

  • Chemical Fume Hood: All handling of 2-(4-Bromophenoxy)butanoic acid, including weighing, dissolving, and transferring, must be conducted within a properly functioning chemical fume hood.[7] This is non-negotiable and serves to contain dust and potential vapors, preventing inhalation.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][8] Their proximity is crucial for rapid decontamination in case of an emergency.

2.2. Personal Protective Equipment (PPE): A Self-Validating Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and understood.

Mandatory PPE Ensemble:

  • Eye Protection: Chemical safety goggles with side shields are required at all times.[9][10] Standard safety glasses do not provide adequate protection against splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[11]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact with acids and organic solids.[9] Gloves must be inspected for tears or holes before each use. The "double-gloving" technique is recommended for extended manipulations. Crucially, gloves should be removed using a technique that avoids skin contact with the outer contaminated surface and disposed of as contaminated waste immediately after handling. [4][8][12]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing.[9] Do not wear short sleeves or sandals in the laboratory.

  • Respiratory Protection: Generally not required when handling small quantities within a fume hood. If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[8]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Post-Handling) Assess Assess Task (Weighing, Transfer, etc.) Select_Goggles Select Chemical Goggles & Face Shield Assess->Select_Goggles Select_Coat Select Lab Coat Assess->Select_Coat Select_Gloves Select Nitrile Gloves Assess->Select_Gloves Don_Coat 1. Don Lab Coat Select_Coat->Don_Coat Don_Goggles 2. Don Goggles/ Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Remove Gloves (Contaminated) Doff_Goggles 2. Remove Goggles/ Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Remove Lab Coat Doff_Goggles->Doff_Coat Wash_Hands 4. Wash Hands Thoroughly Doff_Coat->Wash_Hands

Caption: PPE Donning and Doffing Workflow.

Section 3: Handling and Storage Protocols

Adherence to methodical handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

3.1. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are readily available.

  • Weighing: As the compound is a solid, perform weighing on a tared weigh paper or in a suitable container within the fume hood to minimize dust generation. Use spatulas and tools dedicated to this compound or clean them thoroughly after use.

  • Transfer & Dissolving: When transferring the solid, do so carefully to avoid creating dust. When dissolving, add the solid to the solvent slowly. If dissolving an acid, always add the acid to the diluent (e.g., water), never the other way around, to control any exothermic reactions.[9]

  • Post-Handling: After handling, decontaminate the work area in the fume hood. Remove PPE following the correct doffing procedure. Wash hands thoroughly with soap and water, even after wearing gloves.[2][8]

3.2. Storage: The Principle of Segregation and Control

Improper storage is a common source of laboratory incidents. The key principles are containment, segregation, and environmental control.

  • Container: Store in the original, tightly sealed container.[2][3] Ensure the label is legible and includes the chemical name and hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area.[2][8]

  • Segregation: This is a critical control point.

    • Store away from incompatible materials, especially strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases.[5][13]

    • As a halogenated organic compound, it should be stored in a cabinet designated for such materials, separate from flammable solvents to prevent accidental mixing of waste streams.[13][14]

    • Store in a dedicated acid cabinet if available, preferably one made of acid-resistant materials like polypropylene.[13]

  • Security: The storage location should be secure, and access should be limited to authorized personnel. For highly toxic materials, locked storage is required.[3][13]

Section 4: Emergency Procedures

Preparedness is the key to mitigating the consequences of an accidental exposure or spill.

4.1. First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][4] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.

4.2. Spill and Leak Response Protocol

The response to a spill should be swift, methodical, and safe.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the size of the spill and determine if it is safe to clean up with available resources. For large spills, evacuate the lab and contact the institutional emergency response team.

  • Control: Ensure the area is well-ventilated (fume hood should be running). Prevent the spill from spreading or entering drains.[15]

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE (double gloves, goggles, face shield, lab coat).

    • Gently cover the spill with an inert, non-combustible absorbent material like sand, diatomaceous earth, or a universal spill absorbent.[15][16] Do not use combustible materials like paper towels alone.

    • Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][4] Avoid creating dust.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse.

  • Disposal: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to institutional and local regulations.[2][3]

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess IsLarge Is Spill Large or Unmanageable? Assess->IsLarge Evacuate Evacuate & Call Emergency Response IsLarge->Evacuate Yes DonPPE Don Appropriate PPE IsLarge->DonPPE No Contain Contain Spill (Use Absorbent) DonPPE->Contain Cleanup Collect Waste into Sealed Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste (Hazardous) Decontaminate->Dispose

Caption: Chemical Spill Response Workflow.

Section 5: Waste Disposal

Chemical waste disposal is a regulated process that must be followed without deviation to ensure environmental and personal safety.

  • Product: Unused or surplus 2-(4-Bromophenoxy)butanoic acid must be disposed of as hazardous chemical waste. It should not be mixed with other waste streams unless compatibility is confirmed. Contact a licensed professional waste disposal service.[4]

  • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh papers, absorbent materials from spills, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][4]

  • Segregation of Waste: As a halogenated organic compound, its waste stream must be kept separate from non-halogenated organic solvent waste.[13] This is crucial because different disposal methods (e.g., incineration) are required for halogenated materials.

Conclusion

The safe and effective use of 2-(4-Bromophenoxy)butanoic acid in a research and development setting is entirely achievable through the consistent application of the principles and protocols outlined in this guide. By understanding the "why" behind each safety measure—from the necessity of a fume hood to the critical importance of waste segregation—scientists can build an intrinsic culture of safety. This approach not only protects individuals and the environment but also upholds the integrity and quality of the scientific work being performed.

References

  • Synerzine, Safety Data Sheet for Butanoic acid (Natural). Offers general guidance on spill cleanup for corrosive organic acids. [Link]

  • Carl ROTH, Safety Data Sheet for Butyric acid. Details spill control measures and the need to neutralize acidic products. [Link]

  • University of Bristol, Guidance on Safe Storage of Chemicals in Laboratories. An authoritative guide on the principles of chemical segregation, including for acids and halogenated compounds. [Link]

  • Capot Chemical, MSDS of 4-(4-bromophenyl)butanoic acid. (2014). Provides information on first aid, spill cleanup, and waste disposal methods for a related compound. [Link]

  • PubChem, National Center for Biotechnology Information. 2-(4-Bromophenyl)butanoic acid. A comprehensive database entry with aggregated GHS information and computed properties for a closely related isomer. [Link]

  • Braun Research Group, Halogenated Organic Liquids - Standard Operating Procedure. Outlines storage requirements for halogenated solvents, emphasizing segregation. [Link]

  • U.S. Environmental Protection Agency (EPA), Personal Protective Equipment. Describes the different levels of PPE and their components. [Link]

  • Breckland Scientific Supplies Limited, Butanoic Acid - SAFETY DATA SHEET. (2018). Emphasizes general principles of chemical storage and engineering controls like ventilation and eyewash stations. [Link]

  • Pesticide Environmental Stewardship, Components of Personal Protective Equipment. Details the specifications for different types of PPE, such as chemical goggles. [Link]

  • HSC Chemistry, Safe Laboratory Practices: Handling and Disposing of Organic Substances. Reinforces the necessity of using fume hoods for toxic and volatile substances. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Material Safety of 2-(4-Bromophenoxy)butanoic Acid

A Precautionary Synthesis for Researchers and Drug Development Professionals Chemical Identification and Core Physicochemical Characteristics 2-(4-Bromophenoxy)butanoic acid belongs to the class of brominated phenoxyalka...

Author: BenchChem Technical Support Team. Date: February 2026

A Precautionary Synthesis for Researchers and Drug Development Professionals

Chemical Identification and Core Physicochemical Characteristics

2-(4-Bromophenoxy)butanoic acid belongs to the class of brominated phenoxyalkanoic acids. Understanding its fundamental properties is the first step in establishing a safe handling protocol. The molecular structure, featuring a butanoic acid moiety linked to a brominated phenoxy group, dictates its reactivity and potential physiological interactions.

PropertyDataSource(s)
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.1 g/mol [1][2][3]
CAS Number 35656-89-4 (for 4-(4-bromophenyl)butanoic acid)[1][4]
Appearance Solid / Colorless crystals[5]

Note: The CAS number provided corresponds to the isomer 4-(4-bromophenyl)butanoic acid, which is the primary source for the hazard data in this guide.

Hazard Identification and GHS Classification

Based on the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is considered hazardous.[4] The classification stems from its irritant properties, a common characteristic of carboxylic acids and halogenated aromatic compounds.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Fisher Scientific[4], Echemi[6]

The acidic nature of the carboxylic group is the primary driver for its irritant effects on skin, eyes, and the respiratory system. Upon contact with moist surfaces like mucous membranes or skin, the acid can cause localized chemical irritation. The brominated phenyl ring may also contribute to its toxicological profile, although specific data is limited.

GHS_Hazard_Classification cluster_pictogram GHS Pictogram cluster_statements Hazard Statements pictogram_node hazards H315 Causes skin irritation H319 Causes serious eye irritation H335 May cause respiratory irritation PPE_Protocol PPE Mandatory PPE for Handling Eye Protection Hand Protection Body Protection Respiratory Protection (If Required) Details Chemical Safety Goggles (EN166 Standard) Nitrile Gloves (Inspect Before Use) Full-Sleeved Lab Coat NIOSH/MSHA/EN 149 Approved Respirator PPE:f1->Details:n PPE:f2->Details:n PPE:f3->Details:n PPE:f4->Details:n

Caption: Required Personal Protective Equipment (PPE) for safe handling.

Emergency Response and First-Aid Protocols

Immediate and correct first aid is critical to mitigate the effects of accidental exposure. All laboratory personnel must be familiar with these procedures before beginning work with the compound.

Step-by-Step First-Aid Measures
  • Inhalation:

    • Immediately remove the individual to fresh air. [4][6] 2. If breathing is difficult, administer oxygen. If the individual is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled. [5][6] 3. Seek immediate medical attention if symptoms persist or develop. [4]

  • Skin Contact:

    • Take off all contaminated clothing immediately. [6][7] 2. Wash the affected area with plenty of soap and water for at least 15 minutes. [1][4] 3. If skin irritation occurs or persists, seek medical attention. [4][6]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. [1][4] 2. Remove contact lenses if present and easy to do so. Continue rinsing. [4] 3. Seek immediate medical attention. [4]

  • Ingestion:

    • Do NOT induce vomiting. [7][8] 2. Clean the mouth with water and afterward, have the person drink plenty of water. [4] 3. Never give anything by mouth to an unconscious person. [1] 4. Seek immediate medical attention. [4]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-(4-Bromophenoxy)butanoic Acid in Modern Organic Synthesis

Introduction: A Versatile Building Block In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Bromophenoxy)butanoic acid emerges as a highly versatile and valuable intermediate, offering a unique combination of functionalities that can be orthogonally addressed. Its structure, featuring a chiral center, a carboxylic acid, a phenoxy ether linkage, and a bromine-substituted aromatic ring, provides multiple reaction handles for diverse synthetic transformations. This application note will provide an in-depth exploration of the synthesis and application of 2-(4-bromophenoxy)butanoic acid, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization. The key properties of 2-(4-bromophenoxy)butanoic acid are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 118-121 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water
pKa ~4.5

¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H, COOH), 7.38 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 4.62 (t, J = 6.4 Hz, 1H, CH), 2.10-1.95 (m, 2H, CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃).

¹³C NMR (101 MHz, CDCl₃): δ 178.5, 157.2, 132.6, 116.8, 114.9, 75.8, 28.7, 9.6.

Synthesis Protocol: The Williamson Ether Synthesis Approach

The most direct and widely applicable method for the preparation of 2-(4-bromophenoxy)butanoic acid is the Williamson ether synthesis. This venerable yet reliable reaction proceeds via an Sɴ2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide.[1] In this case, 4-bromophenoxide acts as the nucleophile, and an ester of 2-bromobutanoic acid serves as the electrophile. The ester is used to protect the carboxylic acid functionality, which would otherwise be deprotonated under the basic reaction conditions and could potentially interfere with the desired reaction. Subsequent hydrolysis of the ester yields the target carboxylic acid.

Experimental Workflow Diagram

Williamson_Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Saponification cluster_3 Step 4: Acidification A 4-Bromophenol C 4-Bromophenoxide A->C Deprotonation B Base (e.g., NaH, K₂CO₃) in aprotic polar solvent (e.g., DMF, Acetone) E Ethyl 2-(4-bromophenoxy)butanoate C->E Nucleophilic Attack D Ethyl 2-bromobutanoate D->E G Carboxylate Salt E->G Hydrolysis F Base (e.g., NaOH, KOH) in H₂O/EtOH I 2-(4-Bromophenoxy)butanoic acid G->I Protonation H Acid (e.g., HCl, H₂SO₄)

Caption: Workflow for the synthesis of 2-(4-bromophenoxy)butanoic acid.

Detailed Step-by-Step Protocol

Materials:

  • 4-Bromophenol (1.0 eq)

  • Ethyl 2-bromobutanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Phenoxide Formation and Nucleophilic Substitution:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromophenol (1.0 eq) and anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution. The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol without promoting significant elimination side reactions with the secondary alkyl halide.[2]

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of the Ester:

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-bromophenoxy)butanoate.

    • Purify the crude ester by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Acidification and Isolation of the Final Product:

    • Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

    • A precipitate of 2-(4-bromophenoxy)butanoic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the organic layer, filter, and concentrate to yield the product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Applications in Organic Synthesis

2-(4-Bromophenoxy)butanoic acid is a valuable building block due to its inherent functionalities, which can be manipulated to construct a variety of more complex molecules.

Precursor for Herbicides and Plant Growth Regulators

Phenoxyalkanoic acids are a well-established class of herbicides that mimic the action of the plant growth hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants.[3][4] 2-(4-Bromophenoxy)butanoic acid is a structural analog of herbicides like 2,4-D and mecoprop. The bromo-substituent can be used to modulate the biological activity and metabolic stability of the resulting herbicide candidates.

Intermediate in Drug Discovery

The phenoxybutanoic acid scaffold is present in a number of pharmacologically active compounds. For instance, derivatives of phenoxybutanoic acid have been investigated as potent endothelin antagonists for the treatment of cardiovascular diseases.[5] The carboxylic acid group provides a key interaction point with biological targets, while the substituted phenyl ring allows for the exploration of structure-activity relationships.

Platform for Cross-Coupling Reactions

The aryl bromide functionality is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring, enabling the rapid generation of compound libraries for drug discovery or materials science applications.

Synthetic Utility Workflow

Applications cluster_0 Functional Group Transformations cluster_1 Cross-Coupling Reactions A 2-(4-Bromophenoxy)butanoic acid B Amide Formation (Coupling Agents) A->B C Esterification (e.g., Fischer, DCC) A->C D Reduction to Alcohol (e.g., LiAlH₄, BH₃) A->D E Suzuki Coupling (Ar-B(OH)₂, Pd cat.) A->E F Sonogashira Coupling (Alkyne, Pd/Cu cat.) A->F G Buchwald-Hartwig Amination (Amine, Pd cat.) A->G H Diverse Bioactive Molecules (e.g., Herbicides, Pharmaceuticals) B->H C->H D->H E->H F->H G->H

Caption: Synthetic transformations of 2-(4-bromophenoxy)butanoic acid.

Conclusion

2-(4-Bromophenoxy)butanoic acid is a strategically important building block in organic synthesis. Its preparation via the Williamson ether synthesis is robust and scalable. The presence of multiple, orthogonally reactive functional groups—a carboxylic acid, a chiral center, a phenoxy ether, and an aryl bromide—renders it a versatile platform for the synthesis of a wide array of target molecules, from agrochemicals to pharmaceuticals. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable compound.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Li, J., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(6), 1284-1291. [Link]

  • Latypova, L. R., et al. (2018). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. Russian Journal of Organic Chemistry, 54(9), 1313–1318. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Wang, M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 269-278. [Link]

  • Daryaei, S., et al. (2013). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Iranian Journal of Pharmaceutical Research, 12(4), 417-424. [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 28(14), 5431. [Link]

  • ChemBK. 2-(4-Bromophenoxy)butanoic acid. [Link]

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Application

Topic: A Multi-Technique Approach for the Comprehensive Characterization of 2-(4-Bromophenoxy)butanoic acid

An Application Note from the Office of the Senior Application Scientist **Abstract This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(4-Bromopheno...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(4-Bromophenoxy)butanoic acid. As a member of the phenoxyalkanoic acid class, this compound and its analogs are of significant interest in pharmaceutical and materials science research, necessitating robust and reliable analytical protocols for identity, purity, and structural confirmation. This guide is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and field-proven protocols for techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction and Physicochemical Profile

2-(4-Bromophenoxy)butanoic acid is a small organic molecule featuring a butanoic acid moiety linked to a brominated phenyl ring via an ether bond. The precise arrangement of these functional groups dictates its chemical and physical properties, making unambiguous characterization essential for its application in research and development. The lack of extensive published data for this specific molecule necessitates a foundational approach to its analysis, leveraging established methods for similar chemical structures. The primary objectives of characterization are to confirm the molecular structure, assess its purity, and identify any potential impurities.

Physicochemical Properties (Calculated and Estimated)

PropertyValue / DescriptionRationale / Source
IUPAC Name 2-(4-Bromophenoxy)butanoic acidIUPAC Nomenclature
Molecular Formula C₁₀H₁₁BrO₃Calculated
Molecular Weight 259.10 g/mol Calculated
Appearance Expected: White to off-white crystalline solidBased on analogs like 4-(2-Bromo-4-ethylphenoxy)butanoic acid and 2,4-Dichlorophenoxybutyric acid.[1][2]
Solubility Expected: Soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO, Ethyl Acetate); low solubility in water.Based on the presence of both a polar carboxylic acid and a nonpolar bromophenyl group. Water solubility of similar compounds is low.[2]
Melting Point To be determined experimentally (TBD).This is a critical parameter for identity and purity assessment.

Integrated Analytical Workflow

A multi-technique approach is non-negotiable for the definitive characterization of a novel or sparsely documented compound. Each technique provides a unique piece of the analytical puzzle. A logical workflow ensures that data from orthogonal methods are used to build a complete and validated profile of the molecule.

G Figure 1. Integrated Analytical Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Separation & Purity Analysis cluster_2 Structural Confirmation cluster_3 Data Consolidation Sample Bulk 2-(4-Bromophenoxy)butanoic acid HPLC HPLC-PDA (Purity Assay, Impurity Profile) Sample->HPLC Dissolve in mobile phase-compatible solvent NMR NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure) Sample->NMR Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Neat sample (ATR) or KBr pellet LCMS LC-MS (MW Confirmation, Impurity ID) HPLC->LCMS Method transfer for mass confirmation Report Certificate of Analysis (CoA) HPLC->Report Compile & Review Data HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS If required for formula confirmation LCMS->Report Compile & Review Data NMR->Report Compile & Review Data NMR->Report FTIR->Report Compile & Review Data FTIR->Report HRMS->Report Compile & Review Data HRMS->Report

Caption: Figure 1. A logical workflow for the characterization of 2-(4-Bromophenoxy)butanoic acid.

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for determining the purity of a chemical substance by separating it from any synthesis-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC-PDA)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A photodiode array (PDA) detector not only quantifies the analyte but also provides UV spectra, which aids in peak identification and purity assessment.

Protocol:

ParameterRecommended ConditionCausality & Scientific Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent retention for the nonpolar bromophenyl moiety, making it an ideal starting point.
Mobile Phase A 0.1% Formic Acid (v/v) in WaterThe acid suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring a single, non-ionized form interacts with the column. This results in sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid (v/v) in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff, preventing interference with detection.
Gradient Elution 30% B to 95% B over 20 minutes, hold for 5 min, re-equilibrateA gradient is crucial for eluting not only the main compound but also any potential impurities that may have significantly different polarities.
Flow Rate 1.0 mL/minA standard analytical flow rate that provides good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature is critical for ensuring retention time stability and reproducibility.
Injection Volume 5-10 µLA small volume prevents column overloading and peak distortion.
PDA Detector Wavelength: 225 nm; Spectral Range: 200-400 nmThe aromatic ring is expected to have a strong absorbance maximum around 225-230 nm. Acquiring the full spectrum allows for peak purity analysis.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration.

  • Injection: Inject the standard and sample solutions onto the equilibrated HPLC system.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total peak area. Peak purity can be assessed using the PDA software by comparing spectra across the peak.

Spectroscopic Methods for Structural Elucidation

While chromatography assesses purity, spectroscopy provides definitive proof of the molecule's structure.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most direct method for confirming molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecule.

Protocol (LC-MS):

  • Ionization Mode: ESI in negative ion mode is strongly recommended. The carboxylic acid group is acidic and will readily lose a proton (H⁺) to form a stable carboxylate anion [M-H]⁻.

  • Expected Ions: The most critical diagnostic feature will be the observation of a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).

    • [M-H]⁻ for C₁₀H₁₁⁷⁹BrO₃: m/z 256.98

    • [M-H]⁻ for C₁₀H₁₁⁸¹BrO₃: m/z 258.98

  • High-Resolution MS (HRMS): If available (e.g., on a Q-TOF or Orbitrap instrument), HRMS can provide a mass measurement with high accuracy (<5 ppm). This allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential structures with the same nominal mass. For an analog, mass spectrometry was used to confirm the molecular weight.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. It maps the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (CDCl₃ is a good first choice; if solubility is an issue, DMSO-d₆ can be used).

  • ¹H NMR (Proton NMR): This experiment identifies all unique proton environments and their neighboring protons.

    • Expected Resonances (Predicted): Based on the structure and data from butanoic acid itself[4], the following signals are anticipated:

      • ~10-12 ppm (1H, singlet, broad): The acidic proton of the -COOH group. Its signal is often broad and may exchange with trace water in the solvent.

      • ~7.45 ppm (2H, doublet): Aromatic protons ortho to the bromine atom.

      • ~6.85 ppm (2H, doublet): Aromatic protons ortho to the ether oxygen.

      • ~4.4 ppm (1H, triplet): The methine proton (-CH-) at position 2, coupled to the two protons at position 3.

      • ~2.0 ppm (2H, multiplet): The methylene protons (-CH₂-) at position 3, coupled to both the C2 proton and the C4 methyl protons.

      • ~1.0 ppm (3H, triplet): The terminal methyl protons (-CH₃) at position 4, coupled to the C3 methylene protons.

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments.

    • Expected Resonances (Predicted):

      • ~175 ppm: Carboxylic acid carbonyl carbon (-COOH).

      • ~156 ppm: Aromatic carbon directly attached to the ether oxygen.

      • ~133 ppm: Aromatic carbons ortho to the bromine.

      • ~118 ppm: Aromatic carbons ortho to the ether oxygen.

      • ~116 ppm: Aromatic carbon directly attached to bromine.

      • ~75 ppm: Methine carbon at position 2 (-CH-).

      • ~28 ppm: Methylene carbon at position 3 (-CH₂-).

      • ~11 ppm: Methyl carbon at position 4 (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal preparation. Alternatively, a KBr pellet can be prepared.

  • Expected Characteristic Absorptions: The presence of key functional groups can be confirmed by observing the following bands, with similar compounds showing spectra available for comparison.[5]

    • ~2500-3300 cm⁻¹ (very broad): The O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. This is a highly characteristic, often "messy" absorption.

    • ~1705 cm⁻¹ (strong, sharp): The C=O stretching vibration of the carboxylic acid carbonyl group.

    • ~1585 cm⁻¹ & ~1485 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1240 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

    • ~1050 cm⁻¹: C-Br stretching vibration.

Summary and Conclusion

The analytical characterization of 2-(4-Bromophenoxy)butanoic acid requires a synergistic combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust and scientifically sound framework for confirming the identity, purity, and structure of this compound. HPLC-PDA is essential for purity assessment, while the collective data from MS, NMR, and FTIR provide unambiguous structural confirmation. Adherence to these methodologies will ensure high-quality, reliable data suitable for the stringent requirements of the research and drug development industries.

References

  • Wikipedia. 2-Bromobutyric acid. [Link]

  • PubChem. 4-(2-Bromophenyl)butanoic acid. [Link]

  • PubChem. 2-(4-Bromophenyl)butanoic acid. [Link]

  • NIST. Butanoic acid, 4-(2,4-dichlorophenoxy)-. [Link]

  • NIST. Mass Spectrum of Butanoic acid, 4-(2,4-dichlorophenoxy)-. [Link]

  • YouTube. How to Write the Formula for Butanoic Acid (Structural and Molecular Formula). [Link]

  • ChemSynthesis. 4-(2-bromophenyl)butanoic acid. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • PubChemLite. 4-(4-bromophenoxy)butanoic acid (C10H11BrO3). [Link]

  • Doc Brown's Chemistry. 1H proton NMR spectrum of butanoic acid. [Link]

  • Inchem.org. ICSC 1334 - BUTYRIC ACID. [Link]

  • LookChem. 4-(4-Bromophenoxy)butanoic acid. [Link]

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Method

Application Notes and Protocols: 2-(4-Bromophenoxy)butanoic Acid in Pharmaceutical R&amp;D

Introduction 2-(4-Bromophenoxy)butanoic acid is a small molecule belonging to the phenoxyalkanoic acid class of compounds. While direct and extensive pharmaceutical research on this specific molecule is not widely publis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Bromophenoxy)butanoic acid is a small molecule belonging to the phenoxyalkanoic acid class of compounds. While direct and extensive pharmaceutical research on this specific molecule is not widely published, its structural motifs—the butanoic acid core and the bromophenoxy group—are present in various biologically active compounds. Butanoic acid, or butyrate, is a short-chain fatty acid known for its crucial role in gut health, its anti-inflammatory properties, and its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3] The phenoxyalkanoic acid scaffold is found in compounds developed for metabolic diseases, such as agonists for the Free Fatty Acid Receptor 4 (FFAR4), a G protein-coupled receptor implicated in glucose homeostasis and insulin secretion.[4] Furthermore, the incorporation of a bromine atom is a recognized strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential therapeutic applications of 2-(4-Bromophenoxy)butanoic acid. We will explore its plausible mechanism of action as a FFAR4 agonist, detail a robust synthetic protocol, and provide step-by-step experimental procedures to evaluate its biological activity.

Chemical Properties
PropertyValue
IUPAC Name 2-(4-bromophenoxy)butanoic acid
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol

Potential Therapeutic Applications & Mechanism of Action

Based on the structural similarity to known FFAR4 agonists, we hypothesize that 2-(4-Bromophenoxy)butanoic acid may act as a selective agonist of this receptor. FFAR4, also known as GPR120, is highly expressed in adipose tissue, macrophages, and enteroendocrine cells. Its activation by fatty acids leads to the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances insulin secretion and improves glucose tolerance.[4]

The proposed mechanism of action involves the binding of 2-(4-Bromophenoxy)butanoic acid to the FFAR4 receptor on intestinal L-cells, triggering a downstream signaling cascade that results in the release of GLP-1. This makes it a promising candidate for the development of novel therapeutics for type 2 diabetes mellitus.

Proposed Signaling Pathway

FFAR4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_4_BPBA 2-(4-Bromophenoxy) butanoic acid FFAR4 FFAR4 (GPR120) 2_4_BPBA->FFAR4 Binds Gq_11 Gαq/11 FFAR4->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release GLP1_Vesicles GLP-1 Vesicles Ca_release->GLP1_Vesicles Triggers fusion PKC->GLP1_Vesicles Phosphorylates GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Caption: Proposed FFAR4 signaling cascade initiated by 2-(4-Bromophenoxy)butanoic acid.

Synthesis Protocol

The synthesis of 2-(4-Bromophenoxy)butanoic acid can be achieved through a Williamson ether synthesis, a reliable and well-established method.

Materials and Reagents
  • 4-Bromophenol

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Addition of Reagent: To this stirring suspension, add ethyl 2-bromobutanoate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification of Ester Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-bromophenoxy)butanoate. Purify the crude product by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of ethanol and water (3:1). Add sodium hydroxide (2 equivalents) and stir the mixture at 60°C for 4 hours.

  • Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Final Product Collection: The product, 2-(4-Bromophenoxy)butanoic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow A 1. Dissolve 4-Bromophenol and K₂CO₃ in DMF B 2. Add Ethyl 2-bromobutanoate A->B C 3. Heat at 80°C for 12-16h B->C D 4. Aqueous Workup & Extraction with Ethyl Acetate C->D E 5. Purify Ester Intermediate via Column Chromatography D->E F 6. Saponification with NaOH in Ethanol/Water E->F G 7. Acidification with HCl F->G H 8. Filtration and Drying of 2-(4-Bromophenoxy)butanoic acid G->H

Caption: Workflow for the synthesis of 2-(4-Bromophenoxy)butanoic acid.

Experimental Protocols

Protocol 1: In Vitro FFAR4 Activation Assay

This protocol describes a cell-based assay to determine the agonistic activity of 2-(4-Bromophenoxy)butanoic acid on the human FFAR4 receptor.

Materials
  • HEK293 cells stably expressing human FFAR4 (HEK293-hFFAR4)

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Opti-MEM

  • Lipofectamine 2000

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader

Procedure
  • Cell Culture: Culture HEK293-hFFAR4 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare a stock solution of 2-(4-Bromophenoxy)butanoic acid in DMSO. Serially dilute the compound in HBSS to obtain the desired final concentrations.

  • Fluorescence Measurement: Wash the cells with HBSS to remove excess dye. Place the plate in a fluorescent plate reader.

  • Data Acquisition: Measure the baseline fluorescence for 20 seconds. Add the compound dilutions to the wells and continue to measure the fluorescence intensity every 5 seconds for 3 minutes.

  • Data Analysis: The change in fluorescence intensity corresponds to the intracellular calcium mobilization upon FFAR4 activation. Plot the peak fluorescence change against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol evaluates the in vivo efficacy of 2-(4-Bromophenoxy)butanoic acid in improving glucose tolerance.

Materials
  • Male C57BL/6J mice (8-10 weeks old)

  • 2-(4-Bromophenoxy)butanoic acid

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (2 g/kg)

  • Glucometer and test strips

  • Oral gavage needles

Procedure
  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level from the tail vein (t=0).

  • Compound Administration: Administer 2-(4-Bromophenoxy)butanoic acid (e.g., 10, 30, 100 mg/kg) or vehicle orally by gavage.

  • Glucose Challenge: After 30 minutes, administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for each group to determine the effect of the compound on glucose tolerance.

Safety and Handling

2-(4-Bromophenoxy)butanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Work in a well-ventilated area or a chemical fume hood.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7][8]

Conclusion

2-(4-Bromophenoxy)butanoic acid presents an intriguing scaffold for pharmaceutical research and development, particularly in the context of metabolic diseases like type 2 diabetes. The protocols and conceptual framework provided herein offer a solid foundation for investigating its potential as a novel FFAR4 agonist. Further studies, including selectivity profiling against other receptors and pharmacokinetic analysis, are warranted to fully elucidate its therapeutic potential.

References

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Institutes of Health. Available from: [Link]

  • A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections. PubMed Central. Available from: [Link]

  • Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradiation. PubMed. Available from: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available from: [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3. PubChem. Available from: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. SpringerLink. Available from: [Link]

  • (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available from: [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Available from: [Link]

  • 2-(4-Bromophenyl)butanoic acid | C10H11BrO2. PubChem. Available from: [Link]

  • Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI. Available from: [Link]

  • 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • When butanoic acid and 18O-labeled methanol react under acidic co... Study Prep in Pearson+. Available from: [Link]

  • Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. MDPI. Available from: [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed. Available from: [Link]

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. PubMed. Available from: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. Available from: [Link]

  • Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography–diode-array detection. ScienceDirect. Available from: [Link]

  • US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. Google Patents.
  • Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. ACS Publications. Available from: [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers. Available from: [Link]

  • 4-Bromophenacyl bromide | C8H6Br2O. PubChem. Available from: [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]

  • MSDS of 4-(4-bromophenyl)butanoic acid. Capot Chemical. Available from: [Link]

  • Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. Available from: [Link]

  • Safety Data Sheet. SynZeal. Available from: [Link]

  • 4-(2-Naphthyl)butanoic acid. PubMed. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 2-(4-Bromophenoxy)butanoic Acid for Biological Assays

Welcome to the technical support center for 2-(4-Bromophenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Bromophenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Challenge

2-(4-Bromophenoxy)butanoic acid is a carboxylic acid derivative with a hydrophobic bromophenoxy group, which contributes to its limited aqueous solubility. For meaningful results in biological assays, the compound must be fully dissolved in the assay medium. Precipitation can lead to inaccurate concentration-response curves, underestimated potency, and inconsistent data. This guide provides a systematic approach to enhancing the solubility of 2-(4-Bromophenoxy)butanoic acid for your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of 2-(4-Bromophenoxy)butanoic acid and why is it important?

Q2: What is the first-line approach for dissolving 2-(4-Bromophenoxy)butanoic acid?

A2: The recommended initial approach is to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer. For many compounds, stock solutions are often prepared at concentrations of 10-30 mM in DMSO[1].

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "shock precipitation." It occurs when the compound, which is soluble in the organic solvent, is rapidly introduced into an aqueous environment where it is poorly soluble. This guide provides several troubleshooting strategies, including pH adjustment, the use of co-solvents, and cyclodextrins. A step-wise dilution, where the DMSO stock is first diluted into a small volume of media before further dilution, can also help mitigate this[2].

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is cell-line dependent. As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally at or below 0.1% to 0.5%, to avoid cytotoxic effects[3]. However, some cell lines may tolerate up to 1% DMSO[3]. It is crucial to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a detailed, hierarchical approach to troubleshooting the solubility of 2-(4-Bromophenoxy)butanoic acid.

Strategy 1: pH Adjustment

Principle: As a carboxylic acid, the solubility of 2-(4-Bromophenoxy)butanoic acid can be significantly increased by raising the pH of the aqueous medium above its pKa. This deprotonates the carboxylic acid group, forming the more soluble carboxylate salt.

When to Use: This is a highly effective first strategy when working with cell-free assays or when the pH of the cell culture medium can be slightly adjusted without impacting cell viability.

Protocol for pH-Adjusted Solubilization:

  • Prepare a dilute stock solution: Instead of a high concentration in 100% DMSO, prepare a lower concentration stock (e.g., 1-10 mM) in DMSO.

  • Prepare a slightly basic buffer: Prepare your assay buffer at a pH of 7.4 to 8.0. This is generally well-tolerated by many cell lines for short-term experiments.

  • Step-wise dilution:

    • Add a small volume of the DMSO stock to a larger volume of the basic buffer.

    • Vortex or mix thoroughly.

    • Visually inspect for any precipitation.

  • Final Dilution: Add the diluted, solubilized compound to your assay plate.

Causality and Self-Validation: By increasing the pH, you are shifting the equilibrium towards the more soluble ionic form of the molecule. The absence of precipitation upon dilution is a direct indicator of successful solubilization. Always include a vehicle control with the same final pH and DMSO concentration to ensure that the adjustments themselves do not affect the assay outcome.

Potential Pitfalls and Considerations:

  • pH effects on assay components: Drastic changes in pH can alter enzyme activity or the function of other proteins in your assay[3][4].

  • Buffering capacity: Ensure your final assay medium has sufficient buffering capacity to maintain the desired pH after the addition of the compound.

Strategy 2: Utilizing Co-solvents

Principle: Using a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility of hydrophobic compounds in aqueous solutions.

When to Use: This is a common and often necessary approach, particularly for cell-based assays where significant pH changes are not feasible.

Protocol for Co-solvent Solubilization:

  • Prepare a High-Concentration Stock: Dissolve 2-(4-Bromophenoxy)butanoic acid in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming and vortexing can aid dissolution.

  • Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO to the desired intermediate concentrations.

  • Final Dilution into Assay Medium: Directly add a small volume of the DMSO stock to the final assay medium, ensuring the final DMSO concentration remains below the cytotoxic limit for your cells (typically ≤ 0.5%).

Data Presentation: Recommended Final DMSO Concentrations for Various Cell Lines

Cell LineMaximum Tolerated DMSO (%)Reference
General Guideline0.1 - 0.5%[3]
Some Cancer Cell LinesUp to 1%[3]
Primary CellsOften < 0.1%General Knowledge

Causality and Self-Validation: The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic compound to dissolve. A clear solution after final dilution indicates success. A vehicle control containing the same final concentration of the co-solvent is mandatory to account for any solvent-induced effects.

Potential Pitfalls and Considerations:

  • Co-solvent interference: Organic solvents can interfere with enzyme activity or other assay components[5].

  • Precipitation upon dilution: As mentioned, "shock precipitation" is a risk. Performing a step-wise dilution can help.

Strategy 3: Cyclodextrin Inclusion Complexes

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 2-(4-Bromophenoxy)butanoic acid, forming a water-soluble inclusion complex[6]. Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

When to Use: This is an excellent strategy when pH adjustment is not possible and co-solvent concentrations need to be minimized or avoided.

Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):

This protocol is adapted from a method used for ibuprofen, another carboxylic acid[7].

  • Molar Ratio Calculation: Determine the molar amounts of 2-(4-Bromophenoxy)butanoic acid and β-cyclodextrin for a 1:1 molar ratio.

  • Form a Paste: Place the weighed β-cyclodextrin in a mortar and add a small amount of a 1:1 (v/v) ethanol/water solution to form a thick paste.

  • Incorporate the Compound: Gradually add the 2-(4-Bromophenoxy)butanoic acid to the paste while continuously grinding with a pestle.

  • Knead: Knead the mixture for 30-60 minutes.

  • Dry the Complex: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Create an Aqueous Stock: The resulting powder is the inclusion complex, which should be more readily soluble in your aqueous assay buffer. Prepare a stock solution of this complex in the buffer.

Causality and Self-Validation: The hydrophobic portion of 2-(4-Bromophenoxy)butanoic acid is encapsulated within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water. The formation of a clear solution of the complex in your assay buffer is a primary indicator of success. A control with the cyclodextrin alone should be included in your assay to ensure it does not have any biological activity.

Potential Pitfalls and Considerations:

  • Competition: Components in the assay medium (e.g., serum proteins) could potentially compete with the guest molecule for the cyclodextrin cavity.

  • Not a universal solution: The effectiveness of cyclodextrins depends on the size and shape of the guest molecule relative to the cyclodextrin cavity.

Visualization of Experimental Workflows

Decision Tree for Solubilization Strategy

Caption: Decision workflow for selecting a solubilization strategy.

Mechanism of Cyclodextrin Inclusion

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Water Soluble) CD->Complex Cavity Drug Drug (Hydrophobic) Drug->Complex Encapsulation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Final Recommendations

For 2-(4-Bromophenoxy)butanoic acid, we recommend starting with Strategy 2 (Co-solvents) , preparing a 10 mM stock in DMSO and ensuring the final assay concentration of DMSO is below 0.5%. If precipitation occurs or if your assay is sensitive to DMSO, Strategy 1 (pH Adjustment) to a pH of 7.4-8.0 is a strong alternative for cell-free systems. For sensitive cell-based assays where DMSO is problematic, Strategy 3 (Cyclodextrins) offers a robust, albeit more involved, solution.

Always validate your chosen solubilization method by including appropriate vehicle controls to ensure the method itself does not interfere with your experimental results.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Song, L. T., Jiang, X. Y., Tang, K. W., & Miao, J. B. (2011). Study on inclusion interaction of ibuprofen with Β-cyclodextrin derivatives. Latin American Applied Research, 41(3), 245-250. [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved from [Link]

  • Abdelkader, H., et al. (2025). Formulation, in silico, in vitro characterization, cytotoxicity and cellular uptake of cyclodextrin complexes and ion pairing/salt formation with functional excipients (azelaic acid, tartaric acid, and arginine) with raloxifene. International Journal of Pharmaceutics: X, 9, 100336. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov. Retrieved from [Link]

  • Song, L. T., Jiang, X. Y., Tang, K. W., & Miao, J. B. (2011). Study on inclusion interaction of ibuprofen with Β-cyclodextrin derivatives. Latin American Applied Research, 41(3), 245-250. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Potential of Bromophenols Versus Other Antioxidants

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of the antioxidant potential of bromophenols against other well-esta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the antioxidant potential of bromophenols against other well-established antioxidants. This document is structured to offer not just data, but a cohesive understanding of the experimental evidence and mechanistic principles that underpin the antioxidant efficacy of these fascinating marine-derived compounds.

Introduction: The Expanding Landscape of Antioxidant Research

The relentless pursuit of novel and potent antioxidant compounds is a cornerstone of research in therapeutics, nutrition, and materials science. While terrestrial plants have long been a primary source of antioxidants such as flavonoids and tocopherols, the marine environment offers a vast and relatively untapped reservoir of unique chemical entities. Among these, bromophenols, secondary metabolites predominantly found in red algae, are emerging as a class of compounds with significant antioxidant potential.[1] Their unique halogenated structures raise critical questions about their efficacy and mechanisms of action compared to conventional antioxidants. This guide aims to provide a comparative analysis, grounded in experimental data, to elucidate the antioxidant potential of bromophenols in the broader context of well-known antioxidants.

Understanding Antioxidant Action: A Mechanistic Overview

The primary function of an antioxidant is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components. This is primarily achieved through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical.

The efficiency of an antioxidant is determined by its ability to readily donate a hydrogen atom or an electron, and the stability of the resulting antioxidant radical.

Comparative Analysis of Antioxidant Potential: Experimental Evidence

The antioxidant potential of any compound is not an absolute value but is highly dependent on the assay used for its determination. Therefore, a multi-assay approach is crucial for a comprehensive comparison. This section will compare bromophenols with other antioxidants using data from common in vitro and cellular assays.

In Vitro Chemical Assays: A Head-to-Head Comparison

In vitro assays provide a fundamental assessment of a compound's intrinsic radical scavenging ability.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used SET-based method. The antioxidant reduces the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine. A lower IC50 value (the concentration required to scavenge 50% of the DPPH radicals) indicates higher antioxidant activity.

Compound ClassSpecific CompoundIC50 (µM)Source(s)
Bromophenols (from Polysiphonia urceolata)6.1 - 6.8[2][3]
(from Rhodomela confervoides)5.2 - 5.7[2]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid19.84[4]
Flavonoids Quercetin~19.17
Luteolin-
Phenolic Acids Gallic Acid-
Vitamins Ascorbic Acid~16.26 (for H2O2 scavenging)
Trolox (Vitamin E analog)-
Synthetic BHT (Butylated hydroxytoluene)82.1[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay, also SET-based, measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

Some nitrogen-containing bromophenols from Rhodomela confervoides have shown TEAC values of 2.1 mM and 2.8 mM, which were moderate compared to ascorbic acid (1.0 mM) in the same study.[2]

3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to have high biological relevance due to the use of a biologically relevant radical.

A study on four bromophenols from the red alga Vertebrata lanosa evaluated their antioxidant activity using the ORAC assay, among others.[1] While specific comparative values against other antioxidant classes were not provided in a single table, the study demonstrated the utility of this assay for evaluating bromophenols.[1]

Cellular Antioxidant Activity (CAA) Assays: A More Biologically Relevant Perspective

While in vitro assays are valuable for initial screening, they do not account for crucial factors like bioavailability, cellular uptake, and metabolism. Cellular antioxidant activity (CAA) assays address this limitation by measuring the antioxidant activity of compounds within a cellular environment.

One study demonstrated the cellular antioxidant effect of four bromophenols from Vertebrata lanosa.[5] Notably, one of the tested bromophenols, 2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethane, exhibited a more potent antioxidant effect than the well-known flavonoid luteolin in both the CAA and Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assays.[5] Furthermore, it showed a better antioxidant effect than quercetin in the CLPAA assay.[5] This is a significant finding, as it is the first demonstration of the cellular antioxidant activity of bromophenols.[5][6]

Structure-Activity Relationship: What Makes Bromophenols Potent Antioxidants?

The antioxidant activity of bromophenols is intrinsically linked to their chemical structure. Key features that contribute to their potency include:

  • Hydroxyl Groups: An increased number of hydroxyl (-OH) groups on the benzene ring(s) generally enhances antioxidant activity.[1]

  • The Catechol Moiety: The presence of an ortho-dihydroxy (catechol) group is a significant contributor to high antioxidant activity, as it can readily donate hydrogen atoms and form stable radicals.[4]

  • Interphenolic Linkage: In dimeric bromophenols, the nature of the bond connecting the phenolic units influences activity. Studies suggest that a C-C linkage is more favorable for antiradical activity in lipid media compared to a more flexible C-O-C ether linkage.[2][7]

  • Bromine Substitution: The role of bromine atoms is complex. While they increase lipophilicity, which may enhance bioavailability, some studies suggest that bromination itself may not be a primary determinant of the intrinsic antioxidant activity in biochemical assays.[1] However, this increased lipophilicity could be advantageous for activity within cellular membranes.[1]

Mechanism of Action: Beyond Radical Scavenging - The Nrf2 Signaling Pathway

Potent antioxidants often do more than just scavenge free radicals; they can also bolster the cell's own antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a suite of protective proteins, including enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

There is emerging evidence that bromophenols can activate this crucial protective pathway. For instance, a bromophenol derivative has been shown to exert potent protective effects against oxidative damage in HaCaT cells via Nrf2-mediated pathways.[2][8] This suggests that the antioxidant potential of bromophenols extends beyond direct radical scavenging to include the upregulation of endogenous antioxidant defenses.

Experimental Protocols: A Guide for Reproducible Research

To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential. Below are standardized, step-by-step methodologies for the key assays discussed.

DPPH Radical Scavenging Assay Protocol

This protocol provides a general framework for assessing the DPPH radical scavenging activity of a test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with test compound or standard DPPH_sol->Mix Test_cmpd Prepare test compound solutions (various conc.) Test_cmpd->Mix Standard Prepare standard antioxidant solutions (e.g., Trolox) Standard->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Measure_abs Measure absorbance (e.g., at 517 nm) Incubate->Measure_abs Calculate Calculate % inhibition and IC50 value Measure_abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox, ascorbic acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control (DPPH solution with solvent only) and a blank (solvent only).

  • Incubation:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and standard.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration.

Cellular Antioxidant Activity (CAA) Assay Protocol

This protocol outlines the key steps for performing a CAA assay, a more biologically relevant method for assessing antioxidant potential.

CAA_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Staining cluster_oxidation_measurement Oxidation & Measurement cluster_analysis Data Analysis Seed_cells Seed cells (e.g., HepG2) in a 96-well plate Incubate_24h Incubate for 24h until confluent Seed_cells->Incubate_24h Wash_cells1 Wash cells with PBS Incubate_24h->Wash_cells1 Add_treatment Add test compound/standard and DCFH-DA probe Wash_cells1->Add_treatment Incubate_1h Incubate for 1h at 37°C Add_treatment->Incubate_1h Wash_cells2 Wash cells to remove extracellular compounds Incubate_1h->Wash_cells2 Add_AAPH Add AAPH to induce oxidative stress Wash_cells2->Add_AAPH Kinetic_read Kinetic fluorescence reading (Ex: 485nm, Em: 538nm) Add_AAPH->Kinetic_read Calculate_AUC Calculate Area Under the Curve (AUC) Kinetic_read->Calculate_AUC Determine_CAA Determine CAA value (e.g., as Quercetin Equivalents) Calculate_AUC->Determine_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and incubate for 24 hours to allow for cell attachment and confluence.

  • Treatment and Staining:

    • Wash the cells with a phosphate-buffered saline (PBS) solution.

    • Treat the cells with the test compound or a standard (e.g., quercetin) along with the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.

    • Incubate for 1 hour at 37°C to allow for cellular uptake.

  • Induction of Oxidative Stress and Measurement:

    • Wash the cells to remove any extracellular compounds.

    • Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce peroxyl radical formation.

    • Immediately begin kinetic fluorescence measurements (Excitation: ~485 nm, Emission: ~538 nm) at 37°C for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay.

    • Determine the CAA value, often expressed as quercetin equivalents.

Nrf2 Signaling Pathway

The following diagram illustrates the activation of the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress that can be modulated by bromophenols.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_promoter Promoter Region Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS, Bromophenols) Oxidative_Stress->Keap1 Inactivation Maf sMaf Nrf2_nuc->Maf ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulation of Transcription

Caption: Simplified diagram of the Nrf2-ARE signaling pathway.

Conclusion and Future Perspectives

The available experimental evidence strongly suggests that bromophenols, a class of marine-derived natural products, possess significant antioxidant potential. In some instances, particularly in more biologically relevant cellular assays, their activity has been shown to be superior to that of well-established antioxidants like quercetin and luteolin.[5] The antioxidant efficacy of bromophenols is rooted in their chemical structure, with the presence of catechol moieties being a key determinant of their radical scavenging ability.

Furthermore, the discovery that bromophenols can activate the Nrf2 signaling pathway opens up new avenues for their application in contexts where bolstering endogenous antioxidant defenses is desirable.[2][8] This dual mechanism of action—direct radical scavenging and upregulation of cellular antioxidant machinery—positions bromophenols as highly promising candidates for further investigation in drug discovery and development.

However, it is crucial to acknowledge that the field of bromophenol research is still evolving. More head-to-head comparative studies using a standardized set of assays are needed to create a comprehensive and directly comparable database of their antioxidant potential against a wider range of conventional antioxidants. Future research should also focus on in vivo studies to validate the promising in vitro and cellular findings and to better understand the bioavailability and metabolic fate of these compounds.

References

  • Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. (2013). Marine Drugs, 11(8), 2769-2784. Available from: [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. (2025). RSC Advances, 15(1), 1-12. Available from: [Link]

  • Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. (2013). Marine Drugs, 11(8), 2769-2784. Available from: [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. (2025). RSC Advances, 15(1), 1-12. Available from: [Link]

  • Antioxidant effect of four bromophenols from the red algae Vertebrata lanosa. (2025). ResearchGate. Available from: [Link]

  • The complexity of the Nrf2 pathway: Beyond the antioxidant response. (2015). Molecules, 20(8), 14260-14280. Available from: [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Available from: [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. (2025). RSC Publishing. Available from: [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. (2016). Marine Drugs, 14(3), 58. Available from: [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2019). Molecules, 24(16), 2948. Available from: [Link]

  • NRF2 Activation and Downstream Effects: Focus on Parkinson's Disease and Brain Angiotensin. (2023). Antioxidants, 12(2), 465. Available from: [Link]

  • Monomeric and Dimeric Bromophenols from the Red Alga Ceramium Sp. with Antioxidant and Anti-Inflammatory Activities. (2021). ChemRxiv. Available from: [Link]

  • The mechanism by which Nrf2 activation increases the expression of... (n.d.). ResearchGate. Available from: [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. (n.d.). ResearchGate. Available from: [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. (2016). Marine Drugs, 14(3), 58. Available from: [Link]

  • Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. (2025). Molecules, 30(8), 1697. Available from: [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2019). Molecules, 24(12), 2296. Available from: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences, 503, 07005. Available from: [Link]

  • Transcriptional activation of antioxidant gene expression by Nrf2 protects against mitochondrial dysfunction and neuronal death associated with acute and chronic neurodegeneration. (2020). Experimental Neurology, 326, 113247. Available from: [Link]

  • Activation of Nrf2 Pathway by Natural Products. (n.d.). University of South Florida. Available from: [Link]

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. (2021). Antioxidants, 10(7), 1123. Available from: [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023). Food Science and Biotechnology, 32(5), 655-662. Available from: [Link]

  • Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. (n.d.). NEHU. Available from: [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Results for 2-(4-Bromophenoxy)butanoic Acid

In the landscape of pharmaceutical development, the purity and concentration of an active pharmaceutical ingredient (API) are critical quality attributes that directly impact safety and efficacy. For novel compounds such...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and concentration of an active pharmaceutical ingredient (API) are critical quality attributes that directly impact safety and efficacy. For novel compounds such as 2-(4-Bromophenoxy)butanoic acid, establishing robust and reliable analytical methods is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques for the cross-validation of this compound, ensuring the integrity of analytical data through a self-validating system.

The principle of cross-validation involves comparing the results from two or more distinct analytical methods to ensure their equivalence and reliability.[1][2][3] This is not merely a confirmatory step but a fundamental aspect of robust analytical science, providing a high degree of confidence in the reported values.[1] For 2-(4-Bromophenoxy)butanoic acid, we will explore a tripartite approach, leveraging High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Imperative of Orthogonal Analytical Approaches

Relying on a single analytical technique, no matter how well validated, carries an inherent risk of systematic error. An undetected impurity co-eluting with the main peak in HPLC, for instance, could lead to an overestimation of purity. By employing orthogonal methods—techniques that rely on different chemical and physical principles of separation and detection—we can mitigate such risks. For 2-(4-Bromophenoxy)butanoic acid, the polarity and thermal stability of the molecule inform our choice of primary analytical techniques.

Experimental Design: A Triad of Analytical Scrutiny

Our comparative study is designed to assess the purity of a single batch of 2-(4-Bromophenoxy)butanoic acid using three distinct analytical platforms. The results will be cross-validated to establish a verified purity value.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. A reversed-phase method is proposed, leveraging the non-polar nature of the bromophenoxy moiety.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is chosen for its versatility in separating compounds of moderate polarity.[4]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the carboxylic acid) will be employed to ensure adequate separation of potential impurities.[5][6]

  • Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., 225 nm) will be used for quantification.[4]

  • Standard Preparation: A certified reference standard of 2-(4-Bromophenoxy)butanoic acid is used to prepare a calibration curve.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Validation: The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.[7][8][9][10]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification based on mass-to-charge ratio. As 2-(4-Bromophenoxy)butanoic acid is a carboxylic acid, derivatization is often required to increase its volatility and thermal stability.[11]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid is converted to its methyl ester using a suitable reagent like diazomethane or by Fischer esterification to improve its volatility.

  • Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating a wide range of organic molecules.[12]

  • Carrier Gas: Helium is used as the carrier gas.[12]

  • Injection: A split/splitless injector is used, with the temperature optimized to prevent thermal degradation.

  • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds with different boiling points.[13]

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the total ion chromatogram (TIC) is used for quantification against a derivatized standard. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity.[12]

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[14][15][16] Instead, a certified internal standard of known purity is used.[14][17]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals is chosen (e.g., maleic acid).[15]

  • Sample Preparation: Accurately weighed amounts of the 2-(4-Bromophenoxy)butanoic acid sample and the internal standard are dissolved in a deuterated solvent (e.g., DMSO-d6).[15]

  • Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, ensuring complete spin-lattice relaxation (T1) of all relevant signals.

  • Data Processing: The spectra are carefully phased and baseline corrected.

  • Calculation: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[16][18]

Comparative Data Summary

The following table presents hypothetical data from the analysis of a single batch of 2-(4-Bromophenoxy)butanoic acid using the three validated methods.

ParameterHPLC-UVGC-MS (as methyl ester)qNMR
Purity (%) 99.2%99.1%99.3%
Relative Standard Deviation (RSD, n=6) 0.3%0.4%0.2%
Limit of Quantification (LOQ) 0.05%0.02%0.1%
Key Advantages Robust, widely available, good for non-volatile compounds.High separation efficiency, definitive identification.Primary method, high precision, no analyte-specific reference standard needed.
Key Disadvantages Potential for co-elution, requires analyte-specific reference standard.Derivatization required, potential for thermal degradation.Lower sensitivity than chromatographic methods, requires expensive instrumentation.

Interpretation and Discussion

The results from the three orthogonal methods show excellent agreement, with purity values of 99.2%, 99.1%, and 99.3% for HPLC-UV, GC-MS, and qNMR, respectively. This strong concordance provides a high level of confidence in the quality of the batch. The low relative standard deviations for each method indicate good precision.

  • HPLC-UV serves as a robust and reliable method for routine quality control.

  • GC-MS , despite requiring a derivatization step, provides an excellent orthogonal separation and confirmatory identification.

  • qNMR acts as a primary, non-destructive technique that validates the purity value without reliance on a specific reference standard for the analyte itself, thereby providing a strong anchor for the cross-validation.[14][15]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_data Data Acquisition cluster_validation Cross-Validation HPLC HPLC-UV Analysis HPLC_Data Purity: 99.2% RSD: 0.3% HPLC->HPLC_Data GCMS GC-MS Analysis GCMS_Data Purity: 99.1% RSD: 0.4% GCMS->GCMS_Data qNMR qNMR Analysis qNMR_Data Purity: 99.3% RSD: 0.2% qNMR->qNMR_Data Comparison Comparative Analysis (Statistical Evaluation) HPLC_Data->Comparison GCMS_Data->Comparison qNMR_Data->Comparison Conclusion Concordant Results Establish Verified Purity Comparison->Conclusion Results Agree

Caption: Workflow for the cross-validation of analytical results.

Conclusion

The cross-validation of analytical results for 2-(4-Bromophenoxy)butanoic acid using HPLC-UV, GC-MS, and qNMR provides a robust and scientifically sound approach to confirming the purity of this compound. This multi-faceted strategy not only fulfills regulatory expectations for method validation but also embodies the principles of good analytical practice. By leveraging the distinct advantages of each technique, a high degree of confidence in the analytical data is achieved, ensuring the quality and consistency of the drug substance.

References

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Retrosynthesis Analysis

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Method

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2-(4-Bromophenoxy)butanoic acid
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2-(4-Bromophenoxy)butanoic acid
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